Reduced Amine Basicity: pKa Shift of ~2.4 Units vs. Non-Fluorinated Analog
The gem-difluoro substitution at the 4-position of the pyrrolidine ring significantly lowers the basicity of the secondary amine compared to the non-fluorinated 3-(Boc-amino)pyrrolidine. The predicted pKa of 3-(Boc-amino)-4,4-difluoropyrrolidine is 9.99 ± 0.40 , whereas the non-fluorinated analog exhibits a predicted pKa of 12.37 ± 0.20 . This represents a pKa decrease of approximately 2.4 units, shifting the protonation equilibrium toward the neutral free base at physiological pH. This effect is attributed to the strong electron-withdrawing inductive effect of the vicinal fluorine atoms and their impact on the nitrogen lone pair availability .
| Evidence Dimension | Amine basicity (pKa) |
|---|---|
| Target Compound Data | pKa = 9.99 ± 0.40 (predicted) |
| Comparator Or Baseline | 3-(Boc-amino)pyrrolidine (CAS 99724-19-3): pKa = 12.37 ± 0.20 (predicted) |
| Quantified Difference | ΔpKa ≈ -2.38 units |
| Conditions | Predicted pKa values derived from computational estimation (ACD/Labs Percepta) for the free amine form; experimental validation in aqueous solution may vary. |
Why This Matters
A lower pKa reduces the fraction of protonated amine at physiological pH, which can enhance passive membrane permeability and oral bioavailability, a critical factor for lead optimization in medicinal chemistry .
